Squalamine lactate hydrate
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Overview
Description
Squalamine lactate hydrate is a naturally occurring aminosterol compound originally isolated from the liver of the dogfish shark, Squalus acanthias. It is known for its broad-spectrum antimicrobial properties and has shown potential in various therapeutic applications, including antibacterial, antiviral, and antiangiogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of squalamine lactate hydrate typically involves the modification of cholic acid scaffolds. The process includes several key steps:
Preparation of the Steroid Backbone: This involves modifying cholic acid to form the steroid structure.
Formation of the Spermidine Fragment: This step involves synthesizing the polyamine fragment.
Unblocking Protective Groups: Various protective groups used during synthesis are removed.
Sulfation at the C24 Position: The final step involves sulfating the C24 position to complete the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: Squalamine lactate hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Squalamine lactate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminosterol chemistry and its derivatives.
Biology: It is studied for its role in cellular processes and membrane interactions.
Medicine: It has shown promise in treating bacterial infections, viral infections, and cancer.
Industry: It is explored for its potential in developing new antimicrobial agents and drug delivery systems.
Mechanism of Action
Squalamine lactate hydrate exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts the integrity of bacterial membranes by interacting with negatively charged phosphate groups, leading to cell death.
Antiangiogenic Activity: It inhibits the formation of new blood vessels by blocking vascular endothelial growth factor (VEGF)-induced endothelial tube formation.
Antiviral Activity: It binds to the cytoplasmic surface of the plasma membrane, displacing proteins and inhibiting viral replication.
Comparison with Similar Compounds
Squalamine lactate hydrate is unique among aminosterols due to its broad-spectrum activity and multiple therapeutic applications. Similar compounds include:
Trodusquemine: Known for its anti-obesity and neuroprotective properties.
Ceragenins: Synthetic analogs with potent antimicrobial activity.
Claramine: Another aminosterol with similar antibacterial properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potential.
Properties
Molecular Formula |
C37H73N3O9S |
---|---|
Molecular Weight |
736.1 g/mol |
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1 |
InChI Key |
ZPYIELFRIYUVQP-BHBJEIPNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O.O |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.O |
Origin of Product |
United States |
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